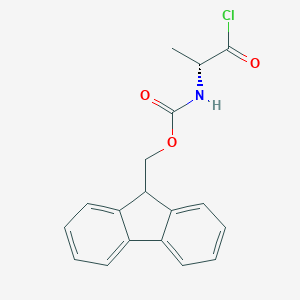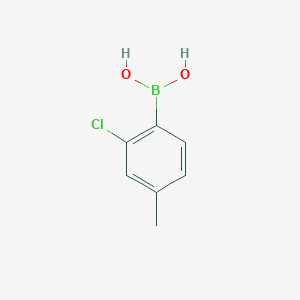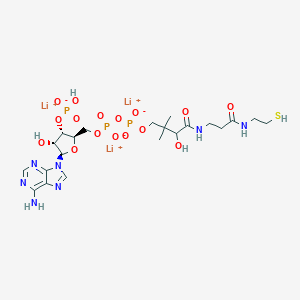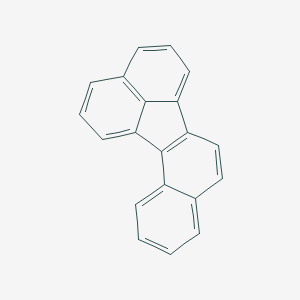
Fmoc-D-alanyl chloride
Descripción general
Descripción
Fmoc-D-alanyl chloride is an Fmoc protected alanine derivative . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is used to introduce the fluorenylmethyloxycarbonyl protecting group as the Fmoc carbamate . This compound may be prepared by reacting 9-fluorenylmethanol with phosgene .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group is typically removed with a base such as pyridine .Molecular Structure Analysis
The molecular formula of Fmoc-D-alanyl chloride is C18H16ClNO3 . It contains total 41 bond(s); 25 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 (thio-) carbamate(s) (aliphatic) and 1 acyl halogenide(s) .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .Aplicaciones Científicas De Investigación
Ester Hydrolysis
Fmoc-D-Ala-Cl is used in the process of ester hydrolysis. The C-terminus carboxylic acid of amino acids usually needs to be protected, typically as a methyl ester . However, standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups . This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .
Green Chemistry
Fmoc-D-Ala-Cl plays a significant role in green chemistry. The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Ala-Cl is used in Solid-Phase Peptide Synthesis (SPPS). With the ever-growing popularity of SPPS using the Fmoc strategy, amino acid derivatization is a useful tool in structure–activity relationship (SAR) studies .
Self-Assembly and Hydrogel Formation
Fmoc-D-Ala-Cl is used in the self-assembly of new Fmoc-dipeptides and the formation of hydrogels . Various biofunctional hydrogel materials can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
Medicinal Chemistry
Fmoc-D-Ala-Cl is used in medicinal chemistry. Many reaction conditions involving the side chain are not directly compatible with the usual Fmoc-protected amino acids, as the free carboxylate can carry out nucleophilic side-reactions on alkyl halide, for example, if not adequately protected .
Orthogonal Deprotection Strategy
Fmoc-D-Ala-Cl is used in the orthogonal deprotection strategy of Fmoc, which provides improved synthesis . The byproduct of Fmoc deprotection, dibenzofulvene (Dbf), can induce a variety of side reactions by the capture of incipient nucleophiles .
Mecanismo De Acción
Target of Action
Fmoc-D-Alanyl Chloride (Fmoc-D-Ala-Cl) is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other compounds, particularly amino acids .
Mode of Action
Fmoc-D-Ala-Cl interacts with its targets (amines) through a nucleophilic attack . The amine reacts with the highly reactive 9-fluorenylmethyl chloroformate of Fmoc-D-Ala-Cl. As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . This reaction introduces the Fmoc group to the amine, effectively protecting it .
Biochemical Pathways
Fmoc-D-Ala-Cl plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) . It’s used to protect amines during the synthesis of peptides, allowing for the stepwise addition of amino acids without unwanted side reactions . The Fmoc group can be removed later in the process by a base, typically piperidine .
Pharmacokinetics
It’s worth noting that fmoc-d-ala-cl is sensitive to moisture and heat , which can affect its stability and effectiveness in reactions.
Result of Action
The primary result of Fmoc-D-Ala-Cl’s action is the protection of amines during synthesis, particularly in the production of peptides . This allows for controlled reactions and the stepwise construction of complex molecules .
Action Environment
The action of Fmoc-D-Ala-Cl is influenced by environmental factors. It’s sensitive to moisture and heat, which can affect its stability and reactivity . Furthermore, the pH of the environment can impact the effectiveness of the Fmoc group’s introduction and removal . For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions .
Safety and Hazards
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMYCMGTXVCJCH-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456371 | |
| Record name | Fmoc-D-alanyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-alanyl chloride | |
CAS RN |
144073-15-4 | |
| Record name | Fmoc-D-alanyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)


